Vasotocin

Vue d'ensemble

Description

Vasotocin is an oligopeptide hormone found in non-mammalian vertebrates, including birds, fishes, and amphibians. It is homologous to oxytocin and vasopressin, which are present in mammals. This compound plays a crucial role in regulating water balance, osmotic homeostasis, and social and sexual behaviors in these animals . In mammals, it has biological properties similar to oxytocin and vasopressin, such as stimulating reproductive tract contractions and having diuretic and antidiuretic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of vasotocin involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process includes the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .

Analyse Des Réactions Chimiques

Types of Reactions: Vasotocin undergoes various chemical reactions, including:

Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s structure and function.

Reduction: The disulfide bond can be reduced to free thiol groups, altering the peptide’s conformation.

Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

Substitution: Site-directed mutagenesis techniques are employed to introduce specific amino acid substitutions.

Major Products Formed: The major products formed from these reactions include oxidized or reduced forms of this compound and various analogs with substituted amino acids. These products are used to study the peptide’s structure and function .

Applications De Recherche Scientifique

Reproductive Functions

Spermatogenesis Regulation

Recent studies have shown that vasotocin directly influences spermatogenesis in adult male fish. For instance, treatment with AVT has been demonstrated to increase spermatozoa production while simultaneously reducing the proliferation of mitotic cells in the testes. This suggests a regulatory role of AVT in male reproductive health, potentially through androgen-dependent pathways .

Oocyte Maturation

In female teleosts, this compound is crucial for oocyte maturation and release. Knock-out studies indicate that this compound deficiency leads to a significant reduction in oocyte numbers and alters the distribution of maturation stages. This highlights this compound's role in ovarian hormone synthesis and its impact on reproductive success . Specifically, this compound promotes estradiol production in previtellogenic follicles and facilitates final oocyte maturation by modulating steroidogenic shifts during different maturation stages .

Social Behavior Modulation

Influence on Aggression and Courtship

this compound has been implicated in modulating social behaviors such as aggression and courtship in various species. Research indicates that AVT influences male courtship behaviors in teleost fish, with genetic studies showing that this compound knock-out males exhibit decreased sexual motivation and disrupted mate-guarding behaviors . The peptide's effects vary significantly across species and sexes, underscoring its complex role in social interactions.

Social Status Effects

In species like the bluehead wrasse, the AVT neural phenotype is influenced by social status, which can affect color changes associated with mating behaviors. This demonstrates how environmental factors can modulate the physiological effects of this compound .

Physiological Regulation

Water and Electrolyte Balance

this compound is also involved in osmoregulation, particularly in non-mammalian vertebrates. It plays a role similar to that of arginine vasopressin (AVP) in mammals, helping to regulate water retention and electrolyte balance under varying environmental conditions . Studies have shown that AVT levels correlate with hydration status, influencing behaviors related to water consumption and retention.

Case Studies

Mécanisme D'action

Vasotocin exerts its effects by binding to specific receptors on target cells. These receptors are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways upon ligand binding. The primary molecular targets of this compound include receptors involved in water balance, osmotic regulation, and social behaviors . The activation of these receptors leads to various physiological responses, such as the regulation of water reabsorption in the kidneys and modulation of social and reproductive behaviors .

Comparaison Avec Des Composés Similaires

Oxytocin: Involved in reproductive behaviors and social bonding in mammals.

Vasopressin: Regulates water balance and blood pressure in mammals

Vasotocin’s uniqueness lies in its dual role in regulating both reproductive and osmotic functions in non-mammalian vertebrates, a feature that distinguishes it from its mammalian counterparts .

Activité Biologique

Vasotocin (AVT) is a nonapeptide hormone structurally related to arginine vasopressin (AVP) found in mammals. It plays crucial roles in various physiological processes, particularly in osmoregulation, reproductive functions, and social behaviors across different vertebrate species. This article explores the biological activity of this compound, highlighting its functions, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is primarily synthesized in the hypothalamus and released into the bloodstream via the posterior pituitary gland. It is known for its involvement in:

- Osmoregulation : Regulating water balance and blood pressure.

- Reproductive Functions : Influencing reproductive behaviors and processes.

- Social Behavior : Modulating social interactions and aggression.

This compound exerts its effects through specific receptors, primarily this compound receptors (VTRs) that are distributed throughout the body. The activation of these receptors leads to various physiological responses, including vasoconstriction and stimulation of hormone release.

Table 1: this compound Receptor Types and Functions

| Receptor Type | Function | Location |

|---|---|---|

| VTR1A | Mediates vasoconstriction | Blood vessels |

| VTR1B | Involved in reproductive hormone regulation | Ovaries, testes |

| VTR2 | Modulates social behavior | Brain regions |

Osmoregulation

This compound plays a significant role in maintaining osmotic balance. In birds, for example, water deprivation leads to increased plasma osmolality and AVT concentration, suggesting its critical role in responding to dehydration stress . In amphibians, AVT influences renal function by promoting water reabsorption .

Reproductive Functions

Recent studies have highlighted this compound's pivotal role in reproduction:

- Fish Studies : Knock-out models in female teleosts demonstrated reduced reproductive success linked to impaired oocyte maturation. Histological analyses revealed fewer oocytes and altered maturation stages in this compound-deficient ovaries . Furthermore, this compound promotes estradiol production and final oocyte maturation in certain fish species .

- Zebrafish Research : AVT treatment significantly increased spermatozoa production in adult zebrafish, indicating its androgen-dependent effects on spermatogenesis . Dose-response studies showed that higher concentrations of AVT correlate with increased sperm production while reducing mitotic activity in testicular cells .

Social Behavior

This compound has been implicated in modulating social interactions among various species. For instance, studies on cleaner fish demonstrated that AVT influences cooperative behavior during cleaning interactions. AVT-treated fish showed altered inspection behaviors towards clients compared to controls .

Case Studies

- Reproductive Success in Teleosts :

- Spermatogenesis Regulation :

Propriétés

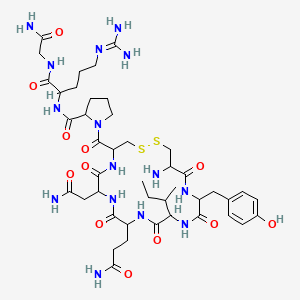

IUPAC Name |

1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDZADMCOWPSOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N15O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1050.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9034-50-8, 113-80-4 | |

| Record name | Vasotocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009034508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Arg8)-Vasotocin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.